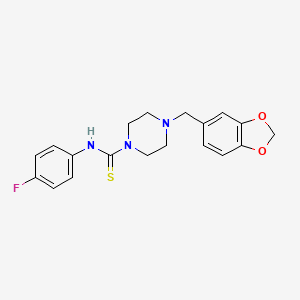![molecular formula C14H17N3O4 B4612084 1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4612084.png)
1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.12190603 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid and its derivatives are of significant interest due to their structural uniqueness and potential for various applications. Research has focused on their synthesis and structural characterization. For instance, studies on pyrazines have led to the synthesis of closely related compounds through condensation and oxidation processes, revealing insights into their structural properties (Sato & Arai, 1982). Similarly, experimental and quantum-chemical calculations on 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives formation have provided a foundation for understanding the chemical behavior and potential modifications of this compound (Yıldırım, Kandemirli, & Akçamur, 2005).
Antimicrobial Properties
One notable area of application for these compounds is in the development of antimicrobial agents. Research into novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives has indicated potential antimicrobial properties. This includes the synthesis of compounds through various reactions and their subsequent evaluation for antimicrobial effectiveness, highlighting the therapeutic potential of these molecules (Altalbawy, 2013).
Coordination Chemistry and Luminescence
The coordination chemistry of pyrazole-dicarboxylate acid derivatives with transition metals like Cu, Co, and Zn has been extensively studied. These interactions have led to the synthesis of novel coordination complexes, which have been characterized for their structural properties and investigated for their luminescent properties. Such studies not only provide insights into the fundamental aspects of coordination chemistry but also explore the potential use of these complexes in luminescent materials and sensors (Radi et al., 2015).
Molecular Structure and Reactivity
Understanding the molecular structure and reactivity of this compound and its derivatives is crucial for their application in various fields. Studies on their synthesis, crystal structures, and bioactivities have revealed important pharmacophore sites, offering insights into their potential as antitumor, antifungal, and antibacterial agents. This includes the identification and characterization of key structural features that contribute to their biological activities (Titi et al., 2020).
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)butan-2-ylamino]-2-oxoethyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10(4-5-11-3-2-8-21-11)15-13(18)9-17-7-6-12(16-17)14(19)20/h2-3,6-8,10H,4-5,9H2,1H3,(H,15,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWNMQKWFVOOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CO1)NC(=O)CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyano-5-{[2-cyano-3-(3-furyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4612007.png)
![1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B4612014.png)
![(5E)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4612018.png)
![N-benzyl-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4612023.png)
![methyl 2-[({[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4612024.png)
![N-(4-butylphenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4612033.png)
![4-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonyl}phenyl propionate](/img/structure/B4612034.png)
![1-[(1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]octahydro-4(1H)-quinolinone](/img/structure/B4612047.png)
![N-(2-CHLOROPHENYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B4612050.png)
![3-benzyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4612055.png)
![2,2-dimethyl-N'-[(2-methylphenoxy)acetyl]propanehydrazide](/img/structure/B4612065.png)
![2,2'-[methylenebis(thiomethylene)]bis-1,3-benzothiazole](/img/structure/B4612072.png)
![2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE](/img/structure/B4612086.png)

